molecular formula C6H13ClFNO B6240895 3-amino-3-(2-fluoroethyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers CAS No. 2375261-00-8

3-amino-3-(2-fluoroethyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers

Cat. No. B6240895
CAS RN: 2375261-00-8
M. Wt: 169.6
InChI Key:
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Description

“3-amino-3-(2-fluoroethyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers” is a chemical compound. It is a cyclic amino alcohol. The presence of the hydrochloride group suggests that it is a salt of the corresponding amine .


Molecular Structure Analysis

The compound contains a cyclobutane ring, which is a four-membered carbon ring. Attached to this ring is a 2-fluoroethyl group and an amino group. The presence of different groups on the same carbon atom (the carbon attached to both the amino group and the 2-fluoroethyl group) suggests that this compound can exist as diastereomers .


Chemical Reactions Analysis

As an amino alcohol, this compound could potentially undergo a variety of chemical reactions. The amino group (-NH2) is a common functional group that can participate in acid-base reactions, nucleophilic substitutions, and more. The alcohol group (-OH) can be involved in reactions such as esterification or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of the diastereomers. Generally, amino alcohols are polar due to the presence of the amino and alcohol groups, and they may exhibit isomerism .

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s used in a biological context, the amino group could potentially interact with biological molecules through hydrogen bonding or ionic interactions .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in the synthesis of other compounds, or in various industrial or research applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-3-(2-fluoroethyl)cyclobutan-1-ol hydrochloride involves the reaction of a cyclobutanone derivative with an amine and a fluorinated alkylating agent. The resulting product is then hydrolyzed and converted to the hydrochloride salt.", "Starting Materials": [ "Cyclobutanone", "2-Fluoroethylamine", "Sodium hydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclobutanone is treated with sodium hydride in methanol to form the enolate intermediate.", "Step 2: 2-Fluoroethylamine is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to allow for alkylation.", "Step 3: The reaction mixture is then quenched with hydrochloric acid to form the hydrochloride salt of the product.", "Step 4: The hydrochloride salt is then purified by recrystallization to obtain a mixture of diastereomers of 3-amino-3-(2-fluoroethyl)cyclobutan-1-ol hydrochloride." ] }

CAS RN

2375261-00-8

Product Name

3-amino-3-(2-fluoroethyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers

Molecular Formula

C6H13ClFNO

Molecular Weight

169.6

Purity

95

Origin of Product

United States

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